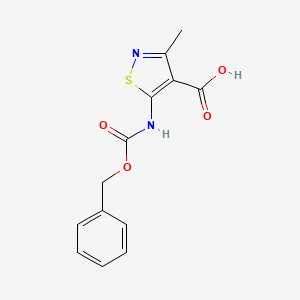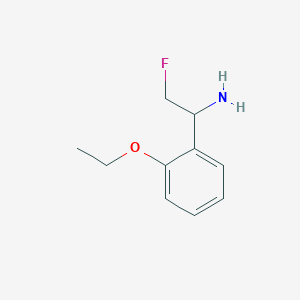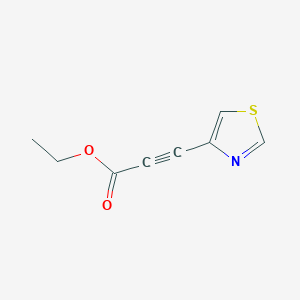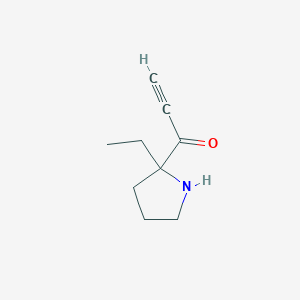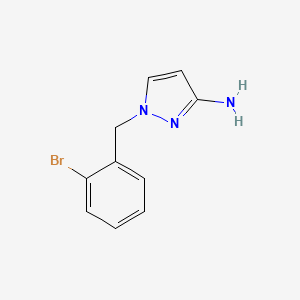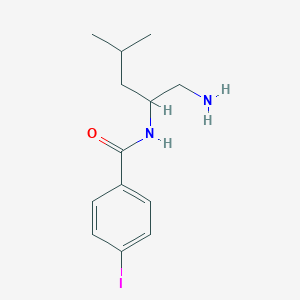
2-(3-Bromo-2-methylpropoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, featuring a butane backbone with a 3-bromo-2-methylpropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropoxy)butane typically involves the bromination of 2-methylpropane followed by etherification. One common method involves the reaction of 2-methylpropane with hydrobromic acid in the presence of a catalyst such as sulfuric acid to produce 2-bromo-2-methylpropane . This intermediate is then reacted with butanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microchannel reactors. This method allows for precise control of reaction conditions, leading to high yields and selectivity
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylpropoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions typically occur under mild to moderate temperatures.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often at elevated temperatures.
Major Products Formed
Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.
Elimination: The major products are alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylpropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated ethers on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylpropoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications of proteins, nucleic acids, and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but lacking the ether functionality.
2-Bromo-3-methylbutane: Another brominated alkane with a different substitution pattern.
tert-Butyl bromide: A related compound used in similar types of reactions.
Uniqueness
2-(3-Bromo-2-methylpropoxy)butane is unique due to its combination of a brominated alkane and an ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler brominated alkanes. Its structure also provides opportunities for selective modifications in synthetic applications.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-3-butan-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
RMVYLJQAOXXHQB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
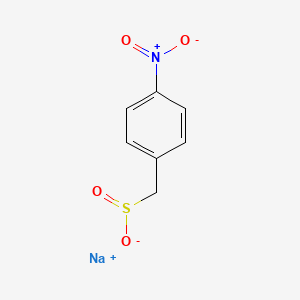
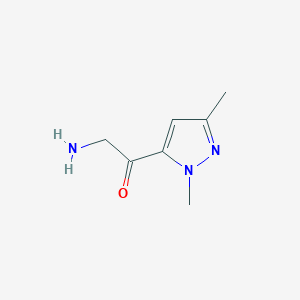
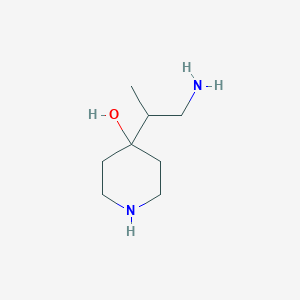
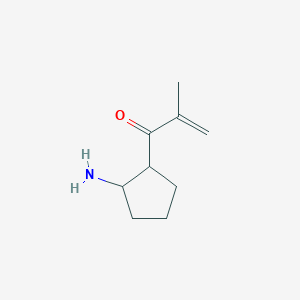
![4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13188502.png)
